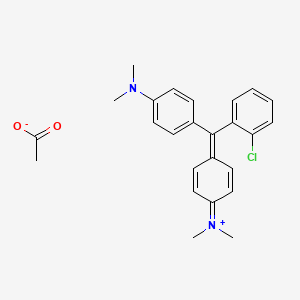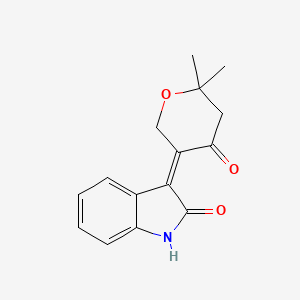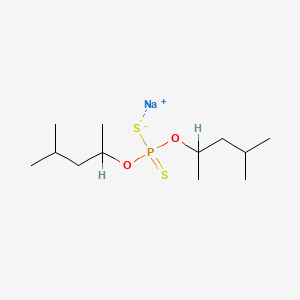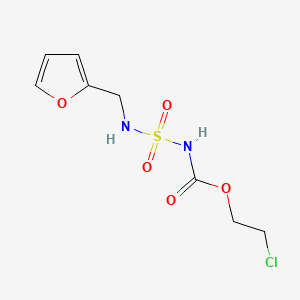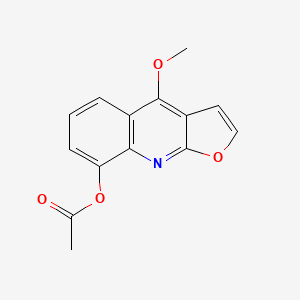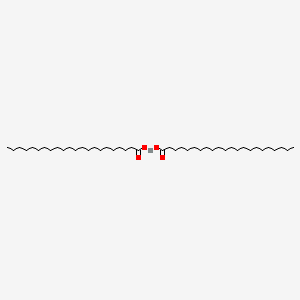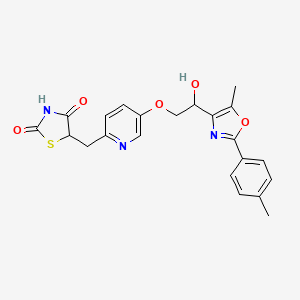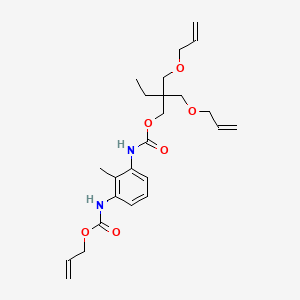
Wilms tumor protein (33-47)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wilms tumor protein (33-47) is a segment of the Wilms tumor 1 protein, which is a transcription factor involved in the regulation of gene expression. This protein plays a crucial role in the development of the urogenital system and has been implicated in various cancers, including Wilms tumor, a pediatric kidney cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Wilms tumor protein (33-47) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Wilms tumor protein (33-47) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Wilms tumor protein (33-47) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the structure-function relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using techniques like mass spectrometry and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Wilms tumor protein (33-47) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in gene regulation and cellular differentiation.
Medicine: Explored as a potential biomarker for cancer diagnosis and prognosis.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mecanismo De Acción
Wilms tumor protein (33-47) exerts its effects by binding to specific DNA sequences and regulating the transcription of target genes. It interacts with various molecular targets, including RNA and other proteins, to modulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
PAX2 Protein: Another transcription factor involved in kidney development and associated with renal cancers.
EGR1 Protein: A transcription factor that regulates growth and differentiation in response to external stimuli.
Uniqueness
Wilms tumor protein (33-47) is unique due to its specific role in the development of the urogenital system and its dual function as both a tumor suppressor and an oncogene in different contexts .
Propiedades
Número CAS |
410075-16-0 |
|---|---|
Fórmula molecular |
C72H103N17O20 |
Peso molecular |
1526.7 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H103N17O20/c1-36(2)29-47(84-68(104)58(37(3)4)86-67(103)53-22-15-26-87(53)69(105)39(6)79-62(98)49(81-60(96)45(73)24-25-55(74)91)31-43-33-75-46-20-13-12-19-44(43)46)63(99)83-50(32-57(93)94)64(100)82-48(30-42-17-10-9-11-18-42)61(97)78-40(7)70(106)89-28-16-23-54(89)71(107)88-27-14-21-52(88)66(102)76-34-56(92)77-38(5)59(95)85-51(35-90)65(101)80-41(8)72(108)109/h9-13,17-20,33,36-41,45,47-54,58,75,90H,14-16,21-32,34-35,73H2,1-8H3,(H2,74,91)(H,76,102)(H,77,92)(H,78,97)(H,79,98)(H,80,101)(H,81,96)(H,82,100)(H,83,99)(H,84,104)(H,85,95)(H,86,103)(H,93,94)(H,108,109)/t38-,39-,40-,41-,45-,47-,48-,49-,50-,51-,52-,53-,54-,58-/m0/s1 |
Clave InChI |
CKVJMFDSGCQHPV-TTYOFHHLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


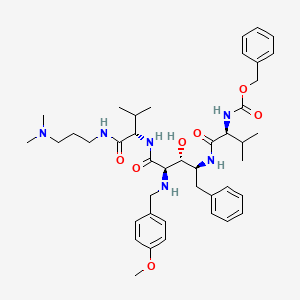
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
